Product packaging for Allyl cyclohexanehexanoate(Cat. No.:CAS No. 7493-66-5)

Allyl cyclohexanehexanoate

Cat. No.: B1617062
CAS No.: 7493-66-5
M. Wt: 238.37 g/mol
InChI Key: MMVNCZIEXUKMHF-UHFFFAOYSA-N
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Description

Overview of Allyl Ester Chemistry in Synthetic Organic Research

The chemistry of allyl esters is a well-established and active area of synthetic organic research due to the versatile reactivity of the allyl group. Allyl esters are commonly synthesized through the esterification of a carboxylic acid with allyl alcohol. More advanced and efficient methods for their synthesis have been developed to address the limitations of traditional esterification, which often requires stoichiometric reagents and can be inefficient. nih.gov

One such advanced method is the palladium(II)/sulfoxide-catalyzed C-H oxidation, which allows for the direct coupling of carboxylic acids with terminal olefins to form (E)-allylic esters with high selectivity. nih.gov This method avoids the need for pre-oxidized substrates and unstable intermediates, offering a more streamlined synthetic route. nih.gov Another innovative approach involves a one-pot synthesis of optically active allyl esters using a combination of a vanadium-oxo catalyst and a lipase (B570770) enzyme. organic-chemistry.org This dynamic kinetic resolution process enables the transformation of racemic allyl alcohols into enantiomerically enriched allyl esters, showcasing the potential for creating chiral molecules with high efficiency. organic-chemistry.org

In addition to their synthesis, a significant area of research focuses on the utility of allyl esters as protecting groups in the synthesis of complex molecules, such as O-glycopeptides. acs.org The allyl group can be selectively removed under mild conditions, making it an ideal protective group for carboxylic acids during multi-step syntheses. acs.org The development of such synthetic strategies highlights the importance of allyl esters as key building blocks and intermediates in modern organic chemistry. nih.gov

Significance of the Cyclohexanehexanoate Moiety in Chemical Transformations

The length of the carboxylic acid chain in a series of allyl cyclohexane (B81311) carboxylates has been shown to influence the volatility and aroma profile of the compounds. Longer chains, such as the hexanoate (B1226103) in this case, increase the lipophilicity, which can enhance the longevity of a fragrance. This characteristic is particularly relevant in the context of its application in perfumery.

In chemical transformations, the presence of the bulky cyclohexane group can direct the stereochemical outcome of reactions at or near the ester functionality. The conformational rigidity of the cyclohexane ring, which predominantly exists in a chair conformation, can create a specific steric environment that favors certain reaction pathways over others. While specific research on the reactivity of Allyl Cyclohexanehexanoate is not widely published, the principles of conformational analysis of cyclohexane derivatives are fundamental in predicting the outcomes of their chemical reactions.

Historical Context of this compound in Chemical Literature

The historical context of this compound in chemical literature is primarily documented through its inclusion in lists of flavoring substances and food additives by regulatory and advisory bodies. The Flavor and Extract Manufacturers Association (FEMA) has assigned the number 2025 to this compound. nih.govperflavory.com

It is listed as a synthetic flavoring substance and adjuvant in the U.S. Code of Federal Regulations (CFR), specifically under 21 CFR 172.515. perflavory.comfao.org This indicates its approval for use in food for human consumption. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and found no safety concern at the current levels of intake when used as a flavoring agent in 1996. chemicalbook.com

The compound is also recognized in international contexts, being listed in the China National Food Safety Standard for the use of food additives. usda.gov Its presence in these official publications and databases, such as those from the FDA, FEMA, and JECFA, constitutes its primary appearance in the broader chemical and regulatory literature. nih.govwho.intfemaflavor.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O2 B1617062 Allyl cyclohexanehexanoate CAS No. 7493-66-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7493-66-5

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

prop-2-enyl 6-cyclohexylhexanoate

InChI

InChI=1S/C15H26O2/c1-2-13-17-15(16)12-8-4-7-11-14-9-5-3-6-10-14/h2,14H,1,3-13H2

InChI Key

MMVNCZIEXUKMHF-UHFFFAOYSA-N

SMILES

C=CCOC(=O)CCCCCC1CCCCC1

Canonical SMILES

C=CCOC(=O)CCCCCC1CCCCC1

density

0.941-0.947

Other CAS No.

7493-66-5

physical_description

Colourless liquid with a weak fatty fruity odou

solubility

Soluble in oils and ethanol, insoluble in wate

Origin of Product

United States

Structure Reactivity and Structure Selectivity Relationships of Allyl Cyclohexanehexanoate

Influence of Electronic and Steric Properties on Chemical Reactivity

The chemical reactivity of allyl cyclohexanehexanoate is fundamentally governed by the electronic and steric characteristics of both the cyclohexane (B81311) carboxylate group and the allyl moiety. These properties dictate the molecule's susceptibility to various reagents and catalysts, influencing reaction rates and pathways.

Electronic Properties: The ester functional group possesses a carbonyl carbon that is electrophilic and a carbonyl oxygen that is nucleophilic. The electron density around the allyl group is influenced by the carboxylate moiety. While the alkyl nature of the cyclohexane ring is generally electron-donating through an inductive effect, this has a minimal direct impact on the electronic environment of the distant C=C double bond. The primary electronic influence arises from the ester's ability to act as a leaving group in transition metal-catalyzed reactions, such as the Tsuji-Trost reaction. mdpi.com In these processes, a metal catalyst (commonly palladium) coordinates to the alkene, facilitating the departure of the carboxylate anion to form a π-allyl intermediate. mdpi.com

Steric Properties: The most significant feature of the cyclohexanehexanoate portion of the molecule is its steric bulk. Steric hindrance, the slowing of chemical reactions due to the spatial bulk of substituents, plays a critical role in the reactivity of this compound. differencebetween.com The large cyclohexane ring can impede the approach of reagents or catalysts to the nearby allyl group. nih.gov This steric shielding can affect:

Rate of Reaction: Reactions may proceed more slowly compared to analogous esters with smaller acyl groups (e.g., allyl acetate) due to the difficulty of accessing the reactive site.

Leaving Group Ability: In reactions where the carboxylate is expelled, its bulky nature can influence the kinetics of the ionization step.

Substrate-Catalyst Interaction: The ability of the molecule to fit into the active site of a catalyst or enzyme is heavily dependent on its size and shape. Studies on the hydrolysis of ester prodrugs by carboxylesterase enzymes have shown that steric hindrance near the ester bond can dramatically decrease the rate of metabolic activation. nih.gov

Regioselectivity Control in Allylic Functionalization

A key challenge in the functionalization of allylic compounds is controlling regioselectivity—that is, determining which carbon of the allyl group the nucleophile will attack. In reactions involving this compound, a π-allyl metal complex is often formed as an intermediate. Nucleophilic attack can then occur at either the terminal (less substituted) or internal (more substituted) carbon of the allyl fragment, leading to linear or branched products, respectively.

The choice of catalyst is a primary determinant of regioselectivity.

Palladium Catalysis: Traditional palladium catalysts, particularly those with phosphine (B1218219) ligands, typically favor the formation of the linear product through attack at the less sterically hindered terminal carbon of the π-allyl intermediate. mdpi.com

Iridium Catalysis: In contrast, iridium-based catalysts are renowned for promoting the formation of the branched, more substituted product. nih.gov Iridium(I) η³-allyl intermediates react preferentially with nucleophiles at the more-substituted end of the allyl fragment, often with very high branched-to-linear selectivity (up to 99:1). nih.govnih.gov

Detailed studies suggest that the origin of regioselectivity is not merely due to simple steric repulsion but can involve a series of weaker, attractive noncovalent interactions between the catalyst's ligands and the substrate. nih.gov For a substrate like this compound, the bulky leaving group could further influence the regiochemical outcome by affecting the equilibrium and stability of the intermediate π-allyl complexes.

The table below illustrates how the choice of metal catalyst influences the regioselectivity in the allylic alkylation of carboxylates, a reaction class directly applicable to this compound.

Catalyst SystemSubstrate TypeProduct TypeTypical Regioselectivity (Branched:Linear)Reference
Pd(0) / Phosphine LigandsAllylic EstersLinearLow (e.g., 13:7) acs.org
Ir(I) / Phosphoramidite LigandsAllylic Ethers/CarbonatesBranchedHigh (up to 99:1) nih.gov
Ru / Cp' LigandsAllylic ChloridesBranchedHigh (e.g., 18:2) acs.org

This table presents representative data for allylic systems to illustrate catalytic trends.

Enantioselectivity and Diastereoselectivity in Asymmetric Transformations

When new stereocenters are formed during the functionalization of this compound, controlling the enantioselectivity (the preference for one enantiomer over the other) and diastereoselectivity (the preference for one diastereomer over others) is paramount. This is typically achieved using chiral catalysts.

In asymmetric allylic alkylation (AAA), a prochiral nucleophile attacks the π-allyl intermediate, which is coordinated to a metal center bearing a chiral ligand. The source of stereochemical control arises from the catalyst's ability to discriminate between the two enantiotopic faces of the π-allyl complex or the two enantiotopic termini of a symmetrical allyl unit. acs.org

Several transition metal systems have been developed for highly enantioselective reactions of allylic esters:

Palladium Catalysis: Palladium complexes with chiral ligands like BINAPHANE have been used for the enantioselective synthesis of α-allyl esters from allyl aryl ethers and ketenes, achieving enantiomeric excesses (ee) up to 80%. rsc.orgrsc.org The steric and electronic properties of substituents on the allyl group can significantly influence the enantioselectivity. rsc.org

Ruthenium Catalysis: Planar-chiral cyclopentadienyl (B1206354) ruthenium complexes have been shown to catalyze asymmetric allylic substitution with carboxylates, yielding optically active allylic esters with high enantioselectivity (up to 95% ee). acs.org

Iridium Catalysis: Chiral iridium catalysts are effective in producing branched allylic products with high enantiopurity. nih.gov

The table below summarizes results from studies on enantioselective allylic esterification, demonstrating the high levels of stereocontrol achievable with modern catalysts.

CatalystLigand TypeCarboxylic Acid NucleophileYield (%)Enantiomeric Excess (ee, %)Reference
[(Rp,S)-COP-OAc]₂ (Pd)Chiral PalladacyclePhenylacetic acid9596 nih.gov
[(Rp,S)-COP-OAc]₂ (Pd)Isobutyric acid9496 nih.gov
[(Rp,S)-COP-OAc]₂ (Pd)Cyclohexanecarboxylic acid8592 nih.gov
(S)-1a (Ru)Planar-chiral Cp'Sodium Benzoate9895 acs.org

This table shows data for the synthesis of various chiral allylic esters, including one with a cyclohexanecarboxylate (B1212342) nucleophile, which is structurally related to the target molecule.

Diastereoselectivity becomes relevant when the reaction creates a second stereocenter in a molecule that already contains one. In the context of this compound, if the cyclohexane ring were substituted, the catalyst would need to control the orientation of the incoming nucleophile relative to the existing stereocenter on the ring. The steric bulk of the cyclohexane ring would be a dominant factor in such diastereoselective transformations. acs.org

Conformational Analysis and its Impact on Reaction Outcomes

The three-dimensional structure and conformational flexibility of this compound and its reaction intermediates have a profound impact on reactivity and selectivity. The cyclohexane ring exists predominantly in a chair conformation, and the orientation of the ester group (axial vs. equatorial) can influence the steric environment around the reactive allyl moiety.

In transition metal-catalyzed reactions, the conformation of the key intermediate, often a metal carbene or a π-allyl complex, is critical. acs.org Metal carbenes are organometallic compounds featuring a metal-carbon double bond and are intermediates in reactions like olefin metathesis. wikipedia.org They are broadly classified as Fischer-type (electrophilic carbene carbon) or Schrock-type (nucleophilic carbene carbon). wikipedia.orguwindsor.ca

The reactivity of a metal carbene intermediate derived from this compound would be influenced by:

Steric Interactions: The bulky cyclohexane group would sterically interact with the metal's ligand sphere. This interaction could dictate the preferred conformation of the carbene, thereby influencing which face of a reacting olefin is approached. This is a key factor in controlling the stereochemistry of products in reactions like cyclopropanation.

Electronic Effects: The ester group can influence the electronic properties of the carbene. The carbonyl oxygen can potentially coordinate to the metal center or interact through space, altering the electron density and thus the reactivity of the carbene carbon. nih.gov

Theoretical and Computational Chemistry Studies on Allyl Cyclohexanehexanoate Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the mechanisms of chemical reactions due to its balance of accuracy and computational cost. For the synthesis of allyl cyclohexanehexanoate, which can be achieved through reactions like Fischer esterification (acid-catalyzed reaction of cyclohexanecarboxylic acid and allyl alcohol) or lipase-catalyzed esterification, DFT can elucidate the step-by-step transformation of reactants into products.

In a typical DFT study of the Fischer esterification of cyclohexanecarboxylic acid with allyl alcohol, the reaction would be modeled in a series of elementary steps. mdpi.commasterorganicchemistry.comlibretexts.orgorganic-chemistry.org The process begins with the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the allyl alcohol. masterorganicchemistry.comorganic-chemistry.org This is followed by the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final product, this compound. Each of these steps, including the structures of all intermediates and transition states, can be computationally modeled.

Alternatively, the synthesis can be enzyme-catalyzed using a lipase (B570770). researchgate.net DFT studies on lipase-catalyzed esterification reveal a different mechanism, often a Ping-Pong Bi-Bi type, which involves the formation of an acyl-enzyme intermediate. researchgate.net A detailed DFT analysis of this process for this compound would involve modeling the active site of the lipase and the interactions with the substrates. Such studies can explain the high selectivity often observed in enzymatic reactions and can help in understanding potential side reactions like acyl migration. mdpi.com

The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results. For organic reactions, hybrid functionals like B3LYP are commonly employed, often in conjunction with basis sets such as 6-311++G(d,p), to provide a reliable description of the system's electronic structure and energetics. mdpi.com

Table 1: Illustrative DFT-Calculated Relative Energies for the Fischer Esterification of Cyclohexanecarboxylic Acid and Allyl Alcohol

SpeciesRelative Energy (kcal/mol)
Reactants (Cyclohexanecarboxylic Acid + Allyl Alcohol)0.0
Protonated Cyclohexanecarboxylic Acid+5.2
Transition State 1 (Alcohol Attack)+15.8
Tetrahedral Intermediate-3.4
Transition State 2 (Water Elimination)+18.2
Products (this compound + Water)-5.7

Note: The data in this table is hypothetical and serves as an illustrative example of typical values obtained from DFT calculations for esterification reactions.

Quantum Mechanical Analysis of Intermediates and Transition States

A deeper understanding of a reaction mechanism requires a detailed analysis of the intermediates and transition states involved. Quantum mechanical methods, particularly DFT, allow for the precise characterization of the geometric and electronic structures of these transient species in the formation of this compound.

For the acid-catalyzed synthesis, the key tetrahedral intermediate is formed after the nucleophilic attack of allyl alcohol on the protonated carboxylic acid. mdpi.com Quantum mechanical calculations would reveal the bond lengths and angles of this intermediate, confirming its sp³ hybridization at the carbonyl carbon. Analysis of the electronic structure, through methods like Natural Bond Orbital (NBO) analysis, can provide insights into charge distribution and orbital interactions that stabilize this intermediate. nih.gov

Transition states are fleeting structures that represent the highest energy point along the reaction coordinate between two intermediates. Locating these first-order saddle points on the potential energy surface is a critical aspect of computational reaction studies. For the formation of this compound, there would be transition states corresponding to the nucleophilic attack, proton transfers, and the elimination of water. masterorganicchemistry.com Frequency calculations are performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

The electronic properties of these transition states can also be analyzed. For instance, the distribution of electrostatic potential can indicate the sites most susceptible to further chemical interaction. Understanding the structure and stability of these transition states is crucial for rationalizing the reaction kinetics and for designing catalysts that can lower the activation barriers.

Table 2: Hypothetical Geometric Parameters of a Key Transition State in this compound Formation

ParameterValue
Forming C-O bond length (from allyl alcohol)1.95 Å
Breaking C-OH bond length2.10 Å
O-C-O angle in the forming ester linkage105.2°
Imaginary Frequency-250 cm⁻¹

Note: This data is illustrative and represents typical values for a transition state in an esterification reaction.

Molecular Modeling and Simulation of Reaction Pathways

While quantum mechanics provides a detailed picture of the electronic structure at specific points along a reaction pathway, molecular modeling and simulation techniques can be used to explore the dynamic nature of the reaction. For the synthesis of this compound, methods like molecular dynamics (MD) simulations can provide insights into the role of the solvent and the conformational flexibility of the reactants and intermediates.

In a lipase-catalyzed synthesis, molecular docking and MD simulations can be used to model how the substrates, cyclohexanecarboxylic acid and allyl alcohol, bind to the active site of the enzyme. researchgate.net These simulations can reveal the specific interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the substrate recognition and orientation that leads to the high selectivity of the enzyme. MD simulations can also help in understanding the conformational changes the enzyme might undergo during the catalytic cycle.

For both acid-catalyzed and enzyme-catalyzed reactions, computational simulations can help in mapping out the entire reaction pathway. This is often achieved by calculating the potential energy surface (PES) of the reaction. The PES is a multidimensional surface that describes the energy of the system as a function of the positions of its atoms. The reaction pathway can be visualized as a path of minimum energy on this surface, connecting the reactants to the products through the various intermediates and transition states. mdpi.com

These simulations can also be used to study the effect of different reaction conditions, such as temperature and solvent, on the reaction outcome. By understanding the dynamics of the reaction, it may be possible to optimize the conditions to improve the yield and selectivity of this compound synthesis.

Prediction of Spectroscopic Signatures for Mechanistic Validation

A significant advantage of computational chemistry is its ability to predict spectroscopic properties of molecules. nih.gov For the study of this compound and its formation, theoretical predictions of vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra can serve as a powerful tool for the identification and characterization of reactants, products, and even elusive intermediates, thus validating the proposed reaction mechanism.

DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule. preprints.org By calculating the theoretical infrared (IR) spectrum of this compound, as well as its precursors and potential intermediates, one can compare these predictions with experimental spectra. preprints.org For instance, the characteristic C=O stretching frequency of the ester group in this compound would be predicted and could be compared with experimental data to confirm its formation. preprints.org Similarly, the disappearance of the broad O-H stretching band of the carboxylic acid would be another indicator of a successful reaction.

NMR chemical shifts and coupling constants can also be accurately predicted using quantum mechanical calculations. nih.gov Theoretical predictions of the ¹H and ¹³C NMR spectra of this compound would help in the assignment of the experimental signals, confirming the structure of the final product. Furthermore, if an intermediate were to accumulate to a detectable concentration, its predicted NMR signature could aid in its experimental identification.

These computational spectroscopic tools provide a direct link between theoretical models and experimental observations, offering a robust method for validating the mechanistic insights gained from computational studies.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
C=O (Ester)Stretching1735
C-O (Ester)Stretching1170
C=C (Allyl)Stretching1645
=C-H (Allyl)Bending915, 990

Note: These are hypothetical values based on typical frequencies for these functional groups and would be specifically calculated for the title compound in a computational study.

Supramolecular Interactions and Assemblies Involving Allyl Cyclohexanehexanoate

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Van der Waals Forces, Pi-Pi Stacking)

The structure of allyl cyclohexanehexanoate allows it to engage in several types of non-covalent interactions which are fundamental to its supramolecular behavior. wiley.com These forces, while weaker than covalent bonds, collectively dictate how the molecules recognize and bind to one another and to other chemical species. semanticscholar.orgmdpi.com

Van der Waals Forces : These are the predominant interactions for this compound. wikipedia.org The long alkyl chain (hexanoate) and the bulky cyclohexane (B81311) ring provide a significant surface area for London dispersion forces, which are temporary attractive forces arising from fluctuating electron clouds. youtube.com These interactions are the primary driver for the self-association of nonpolar molecules and are crucial for processes like self-assembly on surfaces or the packing of molecules in a condensed phase. sigmaaldrich.comnih.gov The strength of these forces increases with the length of the alkyl chain, promoting tighter molecular packing. ncsu.edu

Hydrogen Bonding : As an ester, this compound is a hydrogen bond acceptor. The lone pairs of electrons on the carbonyl oxygen and the ether oxygen of the ester group can interact with hydrogen bond donors (e.g., water, alcohols, or amide N-H groups). These interactions are significantly weaker than those seen in molecules with hydroxyl or amine groups, but they play a role in the molecule's solubility and its interaction with protic solvents or functionalized host molecules.

Pi-Interactions : The allyl group (CH₂=CH-CH₂-) contains a C=C double bond, which is a π-system. This allows it to participate in several types of pi-interactions:

π-π Stacking : This interaction can occur if two allyl groups align in a parallel fashion. libretexts.orgwikipedia.org However, due to the flexibility of the molecule and the small size of the allyl π-system, strong, well-defined π-π stacking as seen in larger aromatic systems is less likely to be a dominant organizing force. nih.govnih.gov The interaction is often displaced rather than a direct sandwich arrangement. wikipedia.org

Cation-π Interactions : The electron-rich π-bond of the allyl group can interact favorably with cations, a relevant interaction in the presence of metal ions.

The relative contributions of these forces are summarized in the table below.

Interaction TypeParticipating MoietyRelative StrengthSignificance for this compound
London Dispersion Forces Cyclohexane ring, Hexanoate (B1226103) chainModerateDominant force driving aggregation and self-assembly.
Dipole-Dipole Forces Ester group (C=O)WeakContributes to molecular packing and interaction with polar molecules.
Hydrogen Bonding Ester oxygens (as acceptors)WeakInfluences interactions with H-bond donor molecules and surfaces.
π-π Stacking Allyl groupVery WeakMinor contribution, requires specific orientation of molecules.

Host-Guest Chemistry with this compound as Guest or Host

Host-guest chemistry involves the formation of a complex between a larger "host" molecule with a binding cavity and a smaller "guest" molecule. wikipedia.orgfiveable.me These complexes are held together by non-covalent interactions. youtube.com

This compound as a Guest: The bipartite nature of this compound, with its bulky hydrophobic sections (cyclohexane and alkyl chain) and a more polar ester/allyl end, makes it a suitable guest for various macrocyclic hosts.

Cyclodextrins (CDs) : These toroidal-shaped oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. thno.org The nonpolar cyclohexane and/or hexanoate portions of this compound can be encapsulated within the cavity of β-cyclodextrin or γ-cyclodextrin, driven by the hydrophobic effect and van der Waals forces. wikipedia.org The encapsulation can enhance the solubility of the molecule in aqueous solutions and protect the allyl group from reactions. Studies on similar allyl compounds, like allyl isothiocyanate, have demonstrated their ability to form inclusion complexes with β-cyclodextrin. researchgate.net

Calixarenes and Cavitands : These are other classes of host molecules with well-defined cavities. fiveable.me Calixarenes, for instance, can be functionalized to create binding pockets that are complementary in shape and chemical nature to the cyclohexane or allyl moieties, potentially binding the guest through a combination of C-H···π and van der Waals interactions. nih.gov

The table below shows typical binding affinities for analogous guest molecules with common hosts.

Host MoleculeGuest Moiety AnalogueTypical Binding Constant (Kₐ) in M⁻¹Driving Forces
β-Cyclodextrin Cyclohexane10² - 10³Hydrophobic effect, Van der Waals forces
β-Cyclodextrin Adamantane (Cyclohexane analogue)10⁴ - 10⁵Hydrophobic effect, Shape complementarity
p-Sulfonatocalix nih.govarene Alkylammonium ions10³ - 10⁴Ion-pairing, C-H···π interactions

This compound as a Host: The molecule itself is not a pre-organized host with a defined cavity. However, in an aggregated or self-assembled state (e.g., a monolayer or micelle), the collection of molecules could create hydrophobic pockets capable of weakly binding small nonpolar guest molecules, driven purely by van der Waals forces.

Self-Assembly Principles in this compound Systems

Molecular self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates through non-covalent interactions. sigmaaldrich.comdrpress.org For molecules like this compound, self-assembly is primarily driven by a balance between the hydrophobic interactions of the alkyl and cyclohexane parts and the steric demands of its functional groups.

Monolayer Formation : On solid surfaces like graphite (B72142) or gold, long-chain alkanes and their derivatives are known to form ordered self-assembled monolayers (SAMs). nih.govresearchgate.net this compound could similarly form monolayers where the alkyl/cyclohexane chains align due to van der Waals forces to maximize packing density. The orientation would depend on the substrate and the medium. On a hydrophobic surface like graphite, the molecules would lie flat, while on a hydrophilic surface from an aqueous environment, they might orient with the hydrophobic tails interacting with the surface.

Aggregation in Solution : In polar solvents, hydrophobic interactions would drive the molecules to aggregate, potentially forming micelles or other complex structures to minimize the contact between the nonpolar chains and the solvent. The critical aggregation concentration would depend on the balance of hydrophobic and hydrophilic character. The presence of the bulky cyclohexane ring and the flexible allyl group could lead to less ordered packing compared to simple long-chain fatty acids. nih.govnih.gov

Liquid Crystals : Certain cyclohexane derivatives are known to form liquid crystalline phases. While this compound itself is not a classical mesogen, analogous long-chain esters can exhibit such behavior. The ordered arrangement in a liquid crystal phase would be governed by the tendency of the rigid cyclohexane cores and flexible chains to align along a common director.

Supramolecular Catalysis Influenced by this compound Analogues

Supramolecular catalysis utilizes non-covalent interactions to control a chemical reaction, often by encapsulating reactants within a host molecule that acts as a nano-sized reactor or by assembling a catalyst from multiple components. rsc.org There is no direct research on this compound in this context, but principles can be inferred from analogues.

Substrate Encapsulation : A host-guest complex, such as this compound encapsulated within a cyclodextrin, could influence a reaction involving the allyl group. By positioning the allyl group near the rim of the CD cavity, its accessibility to reagents in the surrounding solution could be sterically controlled, potentially leading to regioselectivity in reactions like hydroformylation or epoxidation.

Modification of a Catalyst : An analogue of this compound could act as a guest that binds to a supramolecular catalyst, thereby altering its shape and activity. For example, binding within the cavity of a catalyst-host complex could allosterically modify the active site, either enhancing or inhibiting its catalytic turnover. This is a key principle in enzyme regulation that supramolecular chemistry seeks to mimic. rsc.org

Catalysis on Allyl Groups : The allyl group itself is a versatile functional handle in transition metal catalysis, participating in reactions like allylic C-H functionalization and cross-coupling. nih.govrsc.org In a supramolecular context, a catalyst could be designed to selectively bind the cyclohexanehexanoate portion of the molecule, presenting the allyl group for a specific, site-selective transformation. For instance, a rhodium or iridium catalyst embedded in a supramolecular cage could be designed to perform C-H borylation on a bound substrate with high selectivity. acs.orgacs.org

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation of Allyl Cyclohexanehexanoate Reactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring, Solution Phase Behavior, and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and kinetic analysis of chemical reactions involving Allyl cyclohexanehexanoate. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous assignment of protons and carbons within the molecule.

In the context of reaction monitoring, NMR spectroscopy allows for the real-time observation of the disappearance of starting materials and the appearance of products. This is achieved by acquiring spectra at various time intervals throughout the course of a reaction. The integration of specific signals corresponding to the allyl and cyclohexanehexanoate moieties can provide quantitative data on reaction kinetics. For instance, the disappearance of the characteristic vinyl proton signals of the allyl group can be monitored to determine the rate of a reaction at that site.

The solution-phase behavior of this compound, including conformational changes and intermolecular interactions, can also be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). These studies provide insights into the spatial proximity of different parts of the molecule, which can be crucial in understanding its reactivity.

For structural assignment, the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are paramount. Due to the lack of specific spectral data for this compound in the searched literature, representative data from the closely related compounds, Allylcyclohexane and Allyl hexanoate (B1226103), are presented below to illustrate the expected spectral features.

Table 1: Representative ¹H NMR Spectral Data for Allylcyclohexane

Assignment Shift (ppm)
H-A5.778
H-B4.96
H-C4.95
H-D1.941
H-E1.73 to 1.660
H-F1.64
H-G1.30
H-J1.21
H-K1.15
H-L0.895

Data obtained from a 400 MHz spectrum in CDCl₃. chemicalbook.com

Table 2: Representative ¹³C NMR Spectral Data for Cyclohexane (B81311)

Assignment Shift (ppm)
C127.2

Note: In an unsubstituted cyclohexane, all carbons are equivalent. spectrabase.com

By combining the information from these related structures, one can predict the approximate chemical shifts for this compound. The protons and carbons of the allyl group would exhibit signals in the vinylic and allylic regions, while the cyclohexane ring protons and carbons would appear in the aliphatic region. The ester linkage would cause a downfield shift of the adjacent methylene (B1212753) group of the allyl moiety and the carbonyl carbon of the cyclohexanehexanoate group.

X-ray Crystallography for Solid-State Structure Determination of Intermediates and Products

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unequivocal proof of the structure of reaction intermediates and final products of this compound, provided they can be obtained in a crystalline form.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined. The data obtained from X-ray crystallography includes bond lengths, bond angles, and torsion angles, which are crucial for a complete structural characterization.

While no specific crystal structure for this compound was found in the searched literature, studies on related cyclohexane derivatives have demonstrated the utility of this technique in establishing their solid-state conformations. For example, X-ray diffraction has been used to study the crystal structures of various hexa-O-alkanoyl-scyllo-inositoles, which contain a cyclohexane core with multiple ester functionalities. core.ac.uk These studies reveal detailed information about the packing of the molecules in the crystal lattice and the nature of intermolecular interactions. In the case of reactions of this compound, obtaining a crystal structure of a key intermediate could provide invaluable insight into the reaction mechanism.

Mass Spectrometry Techniques (e.g., High-Resolution Fourier Transform Ion Cyclotron Resonance Mass Spectrometry) for Mechanistic Intermediates and Compositional Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), provides extremely accurate mass measurements, allowing for the determination of the elemental formula of a molecule and its fragments.

In the study of this compound reactions, HRMS can be used to identify and characterize transient intermediates. By coupling a mass spectrometer to a reaction setup, it is possible to detect short-lived species and gain a deeper understanding of the reaction mechanism.

The fragmentation pattern of a molecule in the mass spectrometer provides valuable structural information. For this compound, fragmentation would likely occur at the ester linkage and within the allyl and cyclohexane groups. The analysis of these fragmentation patterns can help to confirm the structure of the parent molecule and its reaction products. chemguide.co.uklibretexts.org While a specific mass spectrum for this compound is not available, the expected fragmentation can be predicted based on the known behavior of similar compounds. libretexts.orgdocbrown.infoyoutube.com

Table 3: Predicted Key Fragment Ions for this compound in Mass Spectrometry

Fragment Ion Possible Structure Significance
[M - C₃H₅]⁺Cyclohexanehexanoyl cationLoss of the allyl radical
[C₃H₅]⁺Allyl cationFormation of the stable allyl cation
[C₆H₁₁]⁺Cyclohexyl cationFragmentation of the cyclohexane ring
[M - C₆H₁₁CO]⁺Allyl oxonium ionCleavage of the ester bond

These predicted fragments are based on the general principles of mass spectral fragmentation of esters and compounds containing allyl and cyclohexane moieties.

Isotopic Labeling Studies for Tracing Reaction Pathways (e.g., deuterium (B1214612) labeling)

Isotopic labeling is a powerful technique used to trace the fate of atoms or groups of atoms during a chemical reaction. chem-station.com By replacing one or more atoms in a reactant molecule with a heavier isotope, such as deuterium (²H) for hydrogen (¹H), it is possible to follow the labeled portion of the molecule throughout the reaction pathway. youtube.commdpi.com

In the context of this compound reactions, deuterium labeling can be employed to elucidate reaction mechanisms. For example, to determine whether a reaction proceeds via a concerted or a stepwise mechanism, specific hydrogen atoms in the allyl or cyclohexane moiety can be replaced with deuterium. The position of the deuterium atoms in the product molecules, as determined by NMR or mass spectrometry, can then provide clear evidence for one mechanism over another.

For instance, in studying a rearrangement reaction of the allyl group, labeling the terminal carbons of the allyl moiety with ¹³C or the attached protons with deuterium would allow for the tracking of their positions in the rearranged product, thereby clarifying the nature of the rearrangement. nih.gov The kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes, can also be measured to determine the rate-determining step of a reaction. nih.gov

Electrochemical Methods (e.g., Cyclic Voltammetry) in Redox-Active Allyl Systems

Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox properties of molecules. libretexts.orgossila.com CV involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte.

The allyl group in this compound can be electrochemically active. The double bond in the allyl group can undergo oxidation or reduction at specific potentials. Cyclic voltammetry can be used to determine these potentials and to study the stability of the resulting radical ions. researchgate.netresearchgate.net

By studying the cyclic voltammogram of this compound, it is possible to gain insights into its electronic structure and its propensity to participate in electron transfer reactions. This information is particularly valuable for understanding and designing electrochemical reactions involving this compound. For example, electrochemical oxidation of allylic systems has been shown to be a useful synthetic strategy. nih.gov The data from CV can help in selecting the appropriate conditions for such reactions.

Q & A

Q. What are the recommended methods for synthesizing allyl cyclohexanehexanoate, and how can its purity be validated?

  • Methodological Answer : this compound is synthesized via esterification of cyclohexanehexanoic acid with allyl alcohol, typically using acid catalysts (e.g., H₂SO₄) under reflux. Post-synthesis, purity is validated using gas chromatography-mass spectrometry (GC-MS) to confirm molecular ion peaks (m/z 238.37) and nuclear magnetic resonance (NMR) spectroscopy. For example, the allyl group’s protons appear as distinct doublets (δ 4.8–5.2 ppm in ¹H NMR), while the cyclohexanehexanoate backbone shows characteristic cyclohexyl ring protons (δ 1.0–2.5 ppm) .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Methodological Answer : Key techniques include:
  • FT-IR : Detects ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and allyl C-O-C vibrations near 1250 cm⁻¹.
  • NMR : ¹³C NMR identifies the ester carbonyl carbon (δ 170–175 ppm) and allyl carbons (δ 115–125 ppm).
  • GC-MS : Quantifies molecular weight (238.37 g/mol) and fragmentation patterns for structural confirmation.
  • Density/Refractive Index : Measured experimentally (e.g., density ~0.95 g/cm³ at 20°C) to assess batch consistency .

Q. How do environmental factors (e.g., temperature, pH) influence the stability of this compound in solution?

  • Methodological Answer : Stability studies should include:
  • Thermal Stability : Accelerated degradation tests at 40–60°C (monitored via HPLC) to determine shelf life. Allyl esters degrade via hydrolysis; acidic/basic conditions (pH <3 or >9) increase degradation rates.
  • Light Sensitivity : UV-Vis spectroscopy tracks photo-oxidation products (e.g., peroxides). Store in amber glass under nitrogen to minimize radical-mediated decomposition .

Advanced Research Questions

Q. What experimental designs are optimal for studying the reaction mechanisms of this compound under oxidation or reduction conditions?

  • Methodological Answer :
  • Oxidation : Use KMnO₄ in acidic media to convert the allyl group to a ketone or carboxylic acid. Monitor intermediates via time-resolved FT-IR or LC-MS.
  • Reduction : Employ LiAlH₄ to reduce the ester to 6-cyclohexanehexanol, confirmed by loss of carbonyl peaks in IR and new hydroxyl signals in NMR.
  • Control Experiments : Include deuterated solvents (e.g., D₂O) to track proton exchange during reactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Conflicting results (e.g., toxicity vs. inertness) require:
  • Dose-Response Studies : Test across a range of concentrations (e.g., 0.1–100 µM) in in vitro models (e.g., hepatic cell lines).
  • Metabolite Profiling : Use LC-MS/MS to identify bioactive derivatives (e.g., epoxides from cytochrome P450 metabolism).
  • Comparative Analysis : Align experimental conditions (e.g., JECFA’s ADI of 0.00005932 mg/kg/day vs. higher-dose rodent studies) to contextualize species-specific effects .

Q. What computational approaches are suitable for predicting the electronic and thermodynamic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Compare with experimental UV-Vis spectra for validation.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar/nonpolar solvents to model stability.
  • QSPR Models : Corolate logP (estimated ~3.5) with bioavailability using software like COSMOtherm .

Q. How should researchers design experiments to investigate the compound’s role as a flavor precursor in complex matrices?

  • Methodological Answer :
  • Headspace Analysis : Use SPME-GC-MS to quantify volatile derivatives (e.g., cyclohexanehexanoic acid) released during thermal processing.
  • Sensory Panels : Train panelists to detect odor thresholds (reported as “weak fatty, fruity” in FENAROLI’s Handbook) in model food systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.